![molecular formula C9H7N5O B11897037 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 112617-23-9](/img/structure/B11897037.png)
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . Another approach includes the use of 2-aminopyridines and nitriles, which undergo oxidative cyclization in the presence of oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. This includes large-scale cyclization reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibit potential as rapid-onset antidepressants. A study demonstrated that several compounds from this class significantly reduced immobility in the Porsolt's behavioral despair model in rats. The optimal activity was linked to specific substitutions at the 1- and 4-positions of the triazoloquinazoline structure, suggesting a structure-activity relationship that enhances their therapeutic efficacy as adenosine receptor antagonists .
Antimicrobial Properties
Recent investigations have identified this compound and its derivatives as promising candidates for antimicrobial agents. A notable study synthesized various derivatives and assessed their effectiveness against multiple bacterial strains. Compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitubercular Activity
The compound has also been explored for its antitubercular properties. A recent study focused on quinoline-triazole hybrids, which included derivatives of this compound. These compounds were tested against strains of Mycobacterium tuberculosis, revealing promising results with certain derivatives showing potent inhibitory effects on the InhA enzyme, crucial for bacterial cell wall synthesis .
Study on Antidepressant Effects
A comprehensive study published in a peer-reviewed journal evaluated the antidepressant potential of various 4-amino-[1,2,4]triazolo[4,3-a]quinazoline derivatives. The findings indicated that specific substitutions at the nitrogen positions significantly influenced their binding affinity to adenosine receptors. The most effective compounds showed IC50 values in the nanomolar range for A1 and A2 receptors, indicating their potential as selective adenosine antagonists with rapid antidepressant effects .
Antimicrobial Screening
In another study focusing on antimicrobial activity, researchers synthesized a series of derivatives based on the triazoloquinazoline scaffold. These compounds were subjected to antimicrobial susceptibility testing against a panel of Gram-positive and Gram-negative bacteria. The results highlighted several candidates with MIC values lower than those of conventional antibiotics like ampicillin, suggesting their viability as new antibacterial agents .
Mechanism of Action
The mechanism of action of 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. By binding to the active site of this enzyme, the compound can inhibit its activity, leading to alterations in gene expression and subsequent anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and have been studied for their anticancer activity.
1,2,4-triazolo[4,3-a]quinoxalines: These compounds also contain a triazoloquinazoline structure and have shown potential as antidepressant agents.
Uniqueness
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone acetyltransferase PCAF and its broad-spectrum antimicrobial activity set it apart from other similar compounds .
Biological Activity
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H7N5O
- Molecular Weight : 201.185 g/mol
- CAS Number : 112617-23-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 16 | HCT-116 | 2.44 |
Compound 16 | HepG2 | 6.29 |
Compound 17 | HCT-116 | 3.50 |
Compound 18 | HCT-116 | 5.00 |
These findings suggest that modifications to the triazoloquinazoline structure can enhance cytotoxicity by improving binding affinity to DNA and inhibiting topoisomerase II activity .
Antidepressant Activity
Compounds in the triazoloquinazoline class have demonstrated potential as rapid-onset antidepressants. In behavioral models such as Porsolt's despair test, certain derivatives reduced immobility in rats, indicating antidepressant-like effects. The optimal activity was associated with specific substitutions at the 1 and 4 positions of the triazolo ring .
Adenosine Receptor Antagonism
This compound has been identified as a potent antagonist of adenosine receptors A1 and A2. Structure-activity relationship (SAR) studies indicate that:
- A1 Affinity : Best when substituted with small alkyl or trifluoromethyl groups at position 1.
- A2 Affinity : Enhanced by NH2 groups at position 4 and influenced by aromatic substitutions .
The most selective A1 antagonist reported had an IC50 of 28 nM, while a potent A2 ligand showed an IC50 of 21 nM .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerase II activity, which is crucial for DNA unwinding during replication.
- Receptor Modulation : By antagonizing adenosine receptors, it influences neurotransmitter release and signaling pathways related to mood regulation.
Case Studies
A study evaluating a series of quinazoline derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiproliferative effects against cancer cell lines . The findings support the hypothesis that structural modifications can lead to enhanced biological activity.
Properties
CAS No. |
112617-23-9 |
---|---|
Molecular Formula |
C9H7N5O |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c10-14-8(15)6-3-1-2-4-7(6)13-5-11-12-9(13)14/h1-5H,10H2 |
InChI Key |
VCMYFUVVZKCPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=CN23)N |
Origin of Product |
United States |
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